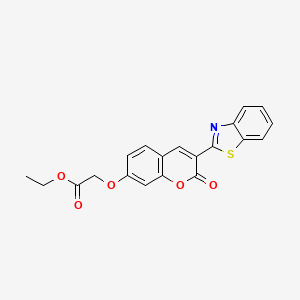
Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate is based on structures generated from information available in ECHA’s databases . The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazoles include a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Iodine promotes this condensation . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Scientific Research Applications
Tautomerism and Decomposition
- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound related to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, exhibits interesting tautomerism and decomposes under certain conditions. This property has implications in understanding the behavior of similar compounds in different environments (Carrington et al., 1972).
Synthesis of Novel Compounds
- Research has demonstrated the synthesis of novel compounds from reactions involving benzothiazole and ethyl bromocyanoacetate, highlighting the potential for creating diverse chemical entities with various applications (Nassiri & Milani, 2020).
Antibacterial Applications
- A study exploring the synthesis and anti-microbial activity of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, a related compound, opens avenues for the development of new antibacterial agents (Parameshwarappa et al., 2009).
Environmental Applications
- In a study involving 2,2,6,6-tetramethylpiperidin-l-yloxy catalyzed alcohol oxidation, the use of ethyl acetate (a component in related compounds) as an environmentally friendly solvent was emphasized, suggesting its potential use in green chemistry applications (Li & Zhang, 2009).
Crystallography and Molecular Structure
- The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound with similarities to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, was determined, offering insights into molecular conformations and interactions (Li et al., 2015).
Sensor Applications
- A chemosensor using a benzothiazole-based receptor, closely related to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, was developed for selective detection of Cu2+ and Hg2+ in semi-aqueous media. This emphasizes the potential use of similar compounds in environmental monitoring and public health (Wagh et al., 2015).
Safety and Hazards
The safety data sheet for Ethyl acetate, a related compound, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle it with protective gloves, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-2-24-18(22)11-25-13-8-7-12-9-14(20(23)26-16(12)10-13)19-21-15-5-3-4-6-17(15)27-19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIDRPKPCRISDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)
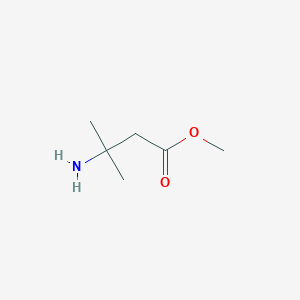
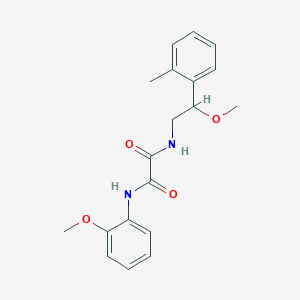
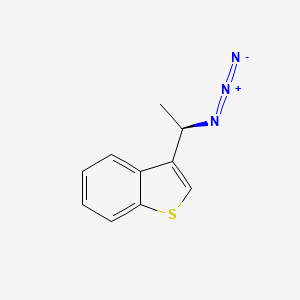
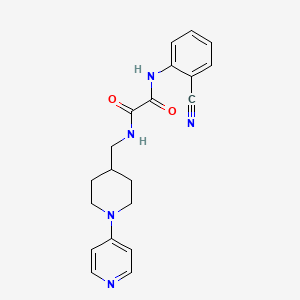
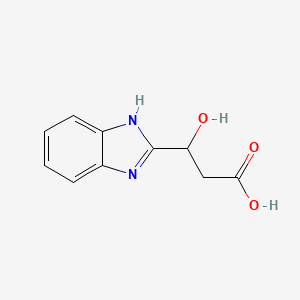


![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)


![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)